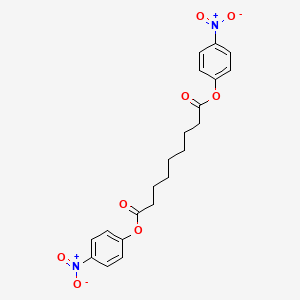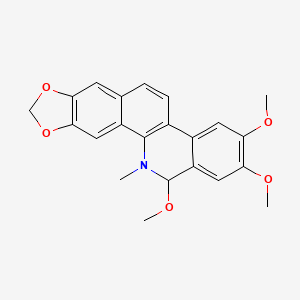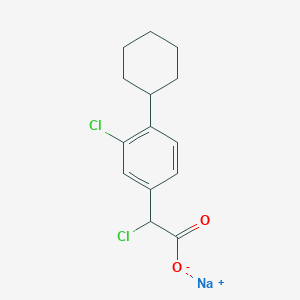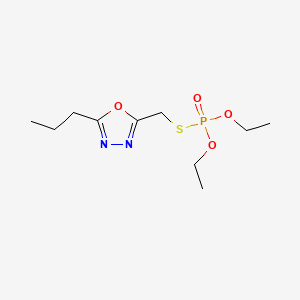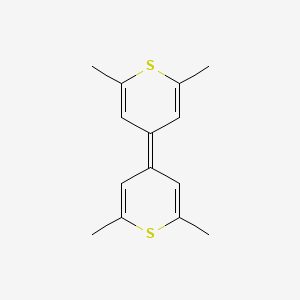![molecular formula C17H14O B14670643 2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro- CAS No. 40932-30-7](/img/structure/B14670643.png)
2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- typically involves a tandem nucleophilic benzylation and C(sp2)-N cross-coupling reaction sequence. The general procedure includes the following steps :
Starting Materials: 3-aminooxindoles and 2-bromobenzyl bromides.
Catalyst: Copper(I) bromide (CuBr).
Base: Sodium tert-butoxide (tBuONa).
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The mixture is stirred at temperatures ranging from 100 to 170°C for a specified time.
Workup: After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 2,3-dihydro-: This compound shares a similar indole structure but lacks the spiro linkage.
Spiropyran: This compound also features a spiro linkage but has different substituents and functional groups.
Uniqueness
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is unique due to its specific spiro linkage and the presence of both indene and oxindole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
40932-30-7 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
spiro[1,3-dihydroindene-2,2'-3H-indene]-1'-one |
InChI |
InChI=1S/C17H14O/c18-16-15-8-4-3-7-14(15)11-17(16)9-12-5-1-2-6-13(12)10-17/h1-8H,9-11H2 |
Clave InChI |
BAYHTRRWPFVBSU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


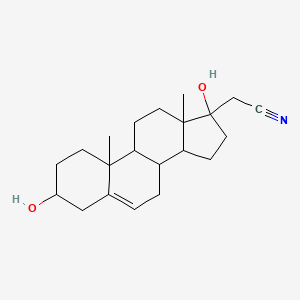


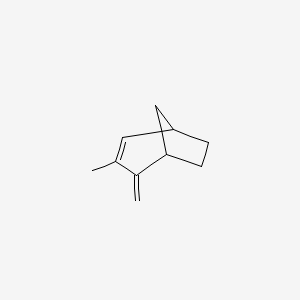

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)


